6-Bromo-1-iodonaphthalene
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Overview
Description
6-Bromo-1-iodonaphthalene is an organic compound with the molecular formula C10H6BrI. It is a derivative of naphthalene, where the hydrogen atoms at positions 6 and 1 are substituted by bromine and iodine, respectively. This compound is of significant interest in organic synthesis and material science due to its unique chemical properties and reactivity .
Safety and Hazards
The safety information for 6-Bromo-1-iodonaphthalene includes several hazard statements: H302, H315, H319, H335 . These indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and avoiding contact with skin and eyes .
Future Directions
While specific future directions for 6-Bromo-1-iodonaphthalene are not mentioned in the sources I found, it’s worth noting that naphthalene derivatives are often used in various areas of research including Life Science, Material Science, Chemical Synthesis, Chromatography, Analytical and many others . This suggests that this compound could have potential applications in these areas.
Preparation Methods
Synthetic Routes and Reaction Conditions
6-Bromo-1-iodonaphthalene can be synthesized through various methods. One common approach involves the bromination of 1-iodonaphthalene. The reaction typically uses bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a catalyst such as iron or aluminum chloride. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position .
Industrial Production Methods
In industrial settings, the production of this compound often involves continuous flow synthesis techniques. These methods enhance the efficiency and safety of the process by integrating the generation and reaction of intermediates in a single step. For example, the Grignard reaction can be employed, where the aryl halide reacts with magnesium in a packed-bed column to form the desired product .
Chemical Reactions Analysis
Types of Reactions
6-Bromo-1-iodonaphthalene undergoes various chemical reactions, including:
Substitution Reactions: The bromine or iodine atoms can be substituted by other functional groups through nucleophilic or electrophilic substitution reactions.
Coupling Reactions: It can participate in cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings to form carbon-carbon bonds.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Electrophilic Substitution: Reagents such as bromine or iodine in the presence of catalysts like iron(III) chloride.
Coupling Reactions: Palladium or nickel catalysts in the presence of bases like potassium carbonate or cesium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, in Suzuki coupling, the product would be a biaryl compound, while in nucleophilic substitution, the product could be an ether or amine derivative .
Scientific Research Applications
6-Bromo-1-iodonaphthalene has diverse applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Material Science: The compound is used in the development of organic semiconductors and light-emitting diodes (LEDs).
Medicinal Chemistry: It is explored for its potential anticancer, antiangiogenic, and antioxidant properties.
Biological Research: The compound is used in the study of molecular interactions and pathways in biological systems.
Mechanism of Action
The mechanism of action of 6-Bromo-1-iodonaphthalene depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s bromine and iodine atoms can participate in halogen bonding, influencing its binding affinity and specificity . In material science, its electronic properties are exploited to enhance the performance of organic electronic devices .
Comparison with Similar Compounds
Similar Compounds
- 1-Bromo-2-iodobenzene
- 2-Bromo-1-iodonaphthalene
- 4-Bromo-1-iodonaphthalene
Uniqueness
6-Bromo-1-iodonaphthalene is unique due to its specific substitution pattern on the naphthalene ring, which imparts distinct reactivity and properties. Compared to other similar compounds, it offers a balance of steric and electronic effects, making it a versatile intermediate in organic synthesis .
Properties
IUPAC Name |
6-bromo-1-iodonaphthalene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6BrI/c11-8-4-5-9-7(6-8)2-1-3-10(9)12/h1-6H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCTQEGIUJORLRI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)Br)C(=C1)I |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6BrI |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.96 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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